1-Methyl-1,3,5-triazepane-2,4-dione

Description

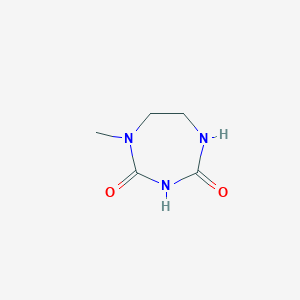

Structure

2D Structure

3D Structure

Properties

CAS No. |

61514-92-9 |

|---|---|

Molecular Formula |

C5H9N3O2 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

1-methyl-1,3,5-triazepane-2,4-dione |

InChI |

InChI=1S/C5H9N3O2/c1-8-3-2-6-4(9)7-5(8)10/h2-3H2,1H3,(H2,6,7,9,10) |

InChI Key |

BNKZDABBVKWTEG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNC(=O)NC1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Methyl 1,3,5 Triazepane 2,4 Dione

Electrophilic and Nucleophilic Reaction Profiles of the Triazepane System

The reactivity of 1-Methyl-1,3,5-triazepane-2,4-dione is characterized by the presence of both nucleophilic and electrophilic centers, making it susceptible to a variety of chemical transformations.

Nucleophilic Sites: The primary nucleophilic sites are the nitrogen and oxygen atoms, which possess lone pairs of electrons.

Nitrogen Atoms: The triazepane ring contains three nitrogen atoms. The nitrogen at position 5 (N-5), which bears a hydrogen atom, is a key nucleophilic center. This secondary amine-like nitrogen can participate in reactions such as alkylation, acylation, and nitrosation. nih.govresearchgate.net The methyl-substituted nitrogen at position 1 (N-1) and the amide-like nitrogen at position 3 (N-3) are also nucleophilic, though their reactivity is influenced by steric hindrance and delocalization of electrons into the adjacent carbonyl groups. Generally, the basicity and nucleophilicity of amides are lower than those of corresponding amines. masterorganicchemistry.com

Oxygen Atoms: The carbonyl oxygens at positions 2 and 4 are also nucleophilic centers, capable of being protonated under acidic conditions. This activation can facilitate nucleophilic attack at the adjacent carbonyl carbon.

Electrophilic Sites: The principal electrophilic centers in the molecule are the carbonyl carbons.

Carbonyl Carbons (C-2 and C-4): These carbons are electron-deficient due to the polarization of the carbon-oxygen double bond. They are susceptible to attack by a wide range of nucleophiles. libretexts.orglibretexts.org Such reactions are characteristic of amides and ureas and typically proceed via a nucleophilic acyl substitution mechanism, which can lead to ring-opening under certain conditions. libretexts.org The electrophilicity of these sites can be enhanced by protonation of the carbonyl oxygen under acidic catalysis.

Ring Transformations and Rearrangement Processes

While specific studies on the ring transformations of this compound are not widely documented, the inherent strain and entropic factors associated with seven-membered rings make them potential candidates for such processes. nih.govyoutube.com Literature on related heterocyclic systems suggests that ring-opening, contraction, and expansion are plausible pathways.

For instance, the activation of an amide within a ring system can trigger intramolecular attacks, leading to ring expansion and the formation of new heterocyclic structures. researchgate.net It is conceivable that under specific thermal or catalytic conditions, this compound could undergo rearrangement. One potential pathway could involve the cleavage of a C-N bond followed by re-cyclization to form a more stable five- or six-membered ring, although this remains speculative without direct experimental evidence. The stability of the triazepane ring is a critical factor, with seven-membered heterocycles often being less favored entropically compared to their five- and six-membered counterparts. youtube.com

Functional Group Interconversions and Derivatization at Non-Methylated Nitrogen and Carbon Sites

The non-methylated nitrogen and adjacent carbon atoms are primary sites for derivatization, allowing for the synthesis of a variety of analogues.

Reactions at the N-5 Position: The secondary amine-like nitrogen at the N-5 position is the most accessible site for functionalization.

N-Alkylation and N-Acylation: Similar to other cyclic ureas, the N-H proton can be removed by a base, and the resulting anion can be treated with electrophiles like alkyl halides or acyl chlorides to yield N-substituted products. researchgate.netorganic-chemistry.orgnih.gov This is a common strategy for modifying the properties of such heterocycles.

Nitrosation: Research on the parent compound, 1,3,5-triazepane-2,4-dione (B14576893), has shown that it can be nitrosated by treatment with sodium nitrite (B80452) and acid, yielding 3-nitroso-1,3,5-triazepane-2,4-dione. nih.gov It is highly probable that the N-5 position of the methylated analogue would undergo a similar reaction.

Reactions Involving the Carbonyl Groups: The carbonyl groups can also be transformed.

Reduction: The amide and urea (B33335) carbonyls can be reduced to methylene (B1212753) groups (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the dione (B5365651) into 1-methyl-1,3,5-triazepane. libretexts.org

Reactions with Amines: In related triazepine systems, reactions with various amines have been shown to form fused tetracyclic derivatives, indicating that the urea moiety can undergo condensation and cyclization reactions. researchgate.net

The following table summarizes potential derivatization reactions based on the chemistry of analogous compounds.

| Reaction Type | Reagent(s) | Site of Reaction | Probable Product | Reference |

| N-Alkylation | Base, Alkyl Halide (R-X) | N-5 | 1-Methyl-5-alkyl-1,3,5-triazepane-2,4-dione | researchgate.net |

| N-Acylation | Base, Acyl Chloride (RCOCl) | N-5 | 1-Methyl-5-acyl-1,3,5-triazepane-2,4-dione | researchgate.net |

| Nitrosation | NaNO₂, HCl | N-5 | 1-Methyl-5-nitroso-1,3,5-triazepane-2,4-dione | nih.gov |

| Carbonyl Reduction | LiAlH₄ | C-2, C-4 | 1-Methyl-1,3,5-triazepane | libretexts.org |

Stability and Degradation Studies under Various Chemical Conditions

The stability of this compound is largely dictated by the stability of its internal urea and amide linkages. While ureas are generally stable molecules, their degradation is typically facilitated by hydrolysis under either acidic or basic conditions. libretexts.orgresearchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. The collapse of this intermediate and cleavage of the C-N bond results in the opening of the ring. Complete hydrolysis would ultimately break down the molecule into methylamine, ethylenediamine (B42938), and carbonic acid (which decomposes to CO₂ and H₂O).

Base-Promoted Hydrolysis: In basic media, the hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbons. libretexts.org This process is considered base-promoted rather than catalyzed, as the hydroxide is consumed in the reaction. The ring-opening would proceed via a tetrahedral intermediate, leading to the expulsion of an amide anion. libretexts.org The final degradation products would be similar to those from acid hydrolysis.

The molecule is expected to be most stable under neutral pH conditions and at moderate temperatures. The presence of the seven-membered ring might introduce some ring strain, potentially making it more susceptible to hydrolysis than smaller, more stable cyclic ureas like imidazolidin-2-one.

The expected stability under different conditions is summarized below.

| Condition | Expected Stability | Primary Degradation Pathway | Reference |

| Neutral (pH ~7) | High | Very slow hydrolysis | researchgate.net |

| Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis of C-N bonds | libretexts.org |

| Basic (pH > 10) | Low | Base-promoted hydrolysis of C-N bonds | libretexts.org |

| Oxidative | Moderate | Potential for oxidation at N-H or α-carbons, but specific data is lacking. | |

| Reductive | Low | Susceptible to reduction by strong agents (e.g., LiAlH₄) | libretexts.org |

Advanced Spectroscopic and Structural Characterization of 1 Methyl 1,3,5 Triazepane 2,4 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for elucidating the molecular structure of organic compounds. For 1-Methyl-1,3,5-triazepane-2,4-dione, a detailed analysis of its proton and carbon spectra, complemented by two-dimensional techniques, is essential to confirm its atomic connectivity and spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The N-methyl group would introduce a sharp singlet, a characteristic feature of methyl protons attached to a nitrogen atom. The methylene (B1212753) protons of the ethylenediamine (B42938) backbone would likely appear as multiplets due to spin-spin coupling with each other and potentially with the adjacent N-H proton. The proton on the nitrogen at position 5 (N-H) would also present a distinct signal, the chemical shift of which would be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides a map of the carbon skeleton. The two carbonyl carbons (C=O) at positions 2 and 4 would resonate at the downfield end of the spectrum, characteristic of amide or urea-like carbonyl groups. The methylene carbons of the ethylenediamine bridge would appear in the aliphatic region. The N-methyl carbon would also be found in this region, typically at a chemical shift value indicative of a methyl group attached to a nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-CH₃ | ~2.8-3.2 (s) | ~30-35 |

| C2=O | - | ~155-165 |

| N3-H | Variable (br s) | - |

| C4=O | - | ~155-165 |

| N5-H | Variable (br s) | - |

| C6-H₂ | ~3.2-3.6 (m) | ~40-45 |

| C7-H₂ | ~3.2-3.6 (m) | ~40-45 |

Note: These are predicted values based on the analysis of related structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the methylene protons on C6 and C7, confirming their adjacent relationship. youtube.comsdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the N-methyl group and the two methylene groups based on the already assigned proton signals. youtube.comsdsu.edu

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes.

Infrared (IR) Spectroscopic Analysis of Carbonyl and N-H Stretching Frequencies

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) and N-H stretching vibrations. The two carbonyl groups are expected to give rise to one or two strong absorption bands in the region of 1650-1750 cm⁻¹. The exact position would depend on the degree of hydrogen bonding and the electronic environment. The N-H stretching vibrations of the secondary amine and amide groups would appear as one or more bands in the region of 3200-3400 cm⁻¹. The presence of the methyl group would introduce C-H stretching vibrations around 2850-3000 cm⁻¹ and C-H bending vibrations at lower frequencies.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. For this compound, the symmetric stretching of the seven-membered ring and the C-C bond of the ethylenediamine bridge would be expected to show significant Raman scattering. The carbonyl stretching vibrations would also be observable in the Raman spectrum.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200-3400 (broad) | Weak |

| C-H Stretch (Methyl) | 2850-3000 | Strong |

| C=O Stretch | 1650-1750 (strong) | Moderate |

| N-H Bend | 1500-1600 | Weak |

| C-N Stretch | 1200-1350 | Moderate |

Note: These are predicted values. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would likely involve the cleavage of the seven-membered ring. Common fragmentation pathways could include the loss of isocyanate (HNCO or CH₃NCO), the cleavage of the ethylenediamine bridge, and the loss of the methyl group. The analysis of these fragment ions would provide valuable information to confirm the proposed structure. chemguide.co.uk

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure |

| [M]⁺ | C₅H₉N₃O₂⁺ |

| [M - CH₃]⁺ | C₄H₆N₃O₂⁺ |

| [M - HNCO]⁺ | C₄H₈N₂O⁺ |

| [M - CH₃NCO]⁺ | C₄H₇N₂O⁺ |

| [C₂H₄N]⁺ | Ethylenimine cation |

Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in the refereed literature. The synthesis of the parent compound, 1,3,5-triazepane-2,4-dione (B14576893), and its N-substituted derivatives has been documented, but detailed crystallographic data remains elusive. However, based on the known structures of related seven-membered heterocyclic rings and other triazepine derivatives, a predictive analysis of its molecular geometry and conformation can be made.

The 1,3,5-triazepane ring is a seven-membered, non-aromatic heterocycle. As such, it is expected to adopt a non-planar conformation to minimize steric strain. The presence of two carbonyl groups and a methylated nitrogen atom within the ring will significantly influence its preferred conformation. The seven-membered ring can exist in several conformations, such as a boat, twist-boat, chair, or twist-chair form. The exact conformation will be a delicate balance of minimizing torsional strain and transannular interactions.

In the solid state, intermolecular interactions such as hydrogen bonding (if N-H protons are present in a related structure) and van der Waals forces will dictate the crystal packing. For this compound, which lacks N-H protons for hydrogen bonding, dipole-dipole interactions and van der Waals forces will be the primary drivers of the crystal lattice formation.

A hypothetical table of crystallographic parameters for this compound, based on analogous heterocyclic systems, is presented below. It is important to note that these are predictive values and await experimental verification.

| Crystallographic Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8 - 12 |

| b (Å) | 6 - 10 |

| c (Å) | 12 - 18 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 800 - 1500 |

| Z | 4 or 8 |

This table presents hypothetical data for illustrative purposes, as experimental data is not currently available.

Further research involving the successful growth of single crystals of this compound is necessary to experimentally determine its precise solid-state structure and confirm these predictions.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is a powerful tool for studying the stereochemistry of chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for instance, by substitution at one of the methylene carbons of the ethylenediamine backbone or by using a chiral N-substituent, would render the molecule optically active.

To date, there are no published studies on the chiroptical properties of chiral derivatives of this compound. However, the potential of chiroptical spectroscopy in the conformational analysis of such compounds is significant.

The seven-membered triazepane ring is flexible and can exist in various conformations, which may be chiral. If a chiral derivative were synthesized, it would be expected to exhibit a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores within the molecule. In the case of a chiral this compound derivative, the carbonyl groups would act as the primary chromophores.

The electronic transitions of the carbonyl groups (n → π* and π → π*) would give rise to distinct CD bands. The analysis of these bands, often in conjunction with theoretical calculations, can provide detailed information about the preferred conformation of the seven-membered ring in solution. For example, the exciton (B1674681) coupling between the two carbonyl chromophores could lead to a bisignate Cotton effect, the sign of which would be directly related to the dihedral angle between the two C=O bonds.

A hypothetical table illustrating the potential CD spectral data for a chiral derivative of this compound is provided below. These values are based on typical ranges observed for similar chiral heterocyclic ketones.

| Electronic Transition | Wavelength Range (nm) | Sign of Cotton Effect |

| n → π | 280 - 320 | Positive or Negative |

| π → π | 210 - 240 | Positive or Negative |

This table presents hypothetical data for illustrative purposes, as experimental data for a chiral derivative is not currently available.

Computational Chemistry and Theoretical Investigations of 1 Methyl 1,3,5 Triazepane 2,4 Dione

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding Analysis

Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding characteristics of 1-Methyl-1,3,5-triazepane-2,4-dione. Methods like Hartree-Fock (HF) or post-Hartree-Fock methods would provide insights into the molecular orbital energies, electron distribution, and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) for Geometry Optimization, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations would be invaluable for several purposes.

Geometry Optimization and Energetics: DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-31G*), would be used to determine the most stable three-dimensional structure of the molecule. This involves finding the geometry that corresponds to the minimum energy on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic interactions within the molecule.

Spectroscopic Property Prediction: DFT calculations can also predict various spectroscopic properties, which can be compared with experimental data for validation. For instance, the calculation of vibrational frequencies can help in the assignment of peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra to confirm the molecular structure.

Below is an illustrative table of the kind of data that would be generated from DFT calculations for the optimized geometry of this compound.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C2=O | ~1.22 Å |

| Bond Length | C4=O | ~1.23 Å |

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | N1-CH3 | ~1.47 Å |

| Bond Angle | C2-N1-C7 | ~118° |

| Dihedral Angle | C7-N1-C2-N3 | ~-175° |

| Note: These are hypothetical values for illustrative purposes. |

Conformational Analysis and Potential Energy Surface Mapping

The seven-membered triazepane ring in this compound is flexible and can adopt several conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This can be achieved by systematically rotating the single bonds in the ring and calculating the energy at each step to map out the potential energy surface (PES).

Common conformations for seven-membered rings include chair, boat, and twist-chair forms. The presence of the two carbonyl groups and the methyl group will significantly influence the relative stability of these conformers due to steric hindrance and dipole-dipole interactions. Identifying the global minimum on the PES would reveal the most populated conformation at equilibrium.

Reaction Mechanism Modeling and Transition State Characterization for Key Transformations

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound. For instance, the synthesis of the parent compound involves the condensation of ethane-1,2-diamine with urea (B33335). nih.gov A similar reaction to introduce the methyl group could be modeled.

By calculating the energies of reactants, products, and, crucially, the transition states, the reaction pathway can be mapped out. Transition state theory can then be used to calculate reaction rates. For example, the N-methylation of 1,3,5-triazepane-2,4-dione (B14576893) could be modeled to understand its feasibility and kinetics. The characterization of the transition state structure would reveal the geometry of the molecule at the peak of the energy barrier.

An illustrative data table for a hypothetical reaction is shown below:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -10.2 |

| Note: These are hypothetical values for illustrative purposes. |

Investigation of Tautomerism and Isomerism within the 1,3,5-Triazepane Framework

Tautomerism is a key consideration for this compound. The presence of amide functionalities allows for the possibility of keto-enol tautomerism, where a proton can migrate from a nitrogen atom to a carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond (an iminol form).

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and interacts with its environment.

For this compound, MD simulations could be used to study its conformational dynamics in different solvents, revealing the timescales of conformational changes. Furthermore, if this molecule were to be considered for biological applications, MD simulations could be employed to model its interaction with a target protein, providing insights into its binding mode and affinity.

Exploration of Synthetic Utility and Materials Applications of 1 Methyl 1,3,5 Triazepane 2,4 Dione Derivatives

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Derivatives of 1,3,5-triazepane-2,4-dione (B14576893) serve as valuable intermediates in the synthesis of more complex molecular architectures. The presence of multiple reactive sites—two secondary amine groups and two carbonyl groups—allows for a variety of chemical transformations.

The synthesis of the core 1,3,5-triazepane-2,4-dione structure can be achieved through the condensation of diamines with urea (B33335). For instance, the reaction of ethane-1,2-diamine derivatives with urea in a solvent like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) under reflux conditions yields the corresponding 1,3,5-triazepane-2,4-dione. The introduction of a methyl group on one of the nitrogen atoms (to form 1-Methyl-1,3,5-triazepane-2,4-dione) can be accomplished by using an appropriately substituted diamine, such as N-methylethylenediamine, as the starting material. nih.gov

These dione (B5365651) derivatives can undergo a variety of chemical modifications. The secondary amine protons can be substituted, and the carbonyl groups can react with various nucleophiles. For example, coupling reactions can be performed to introduce further functional groups, expanding the molecular complexity. The dione scaffold can also be converted to its dithione or diselenone analogs, 1,3,5-triazepane-2,4-dithione and 3-aryl-2,4-diselenoxo-1,3,5-triazepane-6,7-diones respectively, by using reagents like ammonium (B1175870) thiocyanate (B1210189) or potassium selenocyanate (B1200272). nih.gov These modified structures offer different reactivity profiles and electronic properties, making them useful for constructing a diverse library of compounds.

A key synthetic application of these building blocks is in the preparation of pharmacologically active molecules. For example, a nitroso derivative, 3-nitroso-1,3,5-triazepane-2,4-dione, synthesized by treating the parent dione with sodium nitrite (B80452) and hydrochloric acid, has shown antitumor effects. nih.gov This highlights the potential of the this compound scaffold as a platform for the development of new therapeutic agents.

| Starting Materials | Reaction Conditions | Product | Potential Applications |

| N-methylethylenediamine, Urea | Reflux in DMF-DMA | This compound | Intermediate for complex synthesis |

| 1,3,5-Triazepane-2,4-dione, NaNO₂, HCl | Stirring at -5 °C | 3-nitroso-1,3,5-triazepane-2,4-dione | Antitumor agent development nih.gov |

| Ethylenebisisothiocyanate, NH₄OH, Ethanol (B145695) | Cyclization | 1,3,5-triazepane-2,4-dithione | Synthesis of sulfur-containing heterocycles nih.gov |

Development of Advanced Polymer Stabilizers and Related Materials Based on 1,3,5-Triazepane Structures

The nitrogen-rich structure of 1,3,5-triazepane derivatives suggests their potential utility in polymer science, particularly as stabilizers. While direct studies on this compound for this purpose are not extensively documented, the closely related 1,3,5-triazine (B166579) derivatives have a well-established role as additives in polymers. These compounds are known to enhance the stability of polymers against degradation induced by heat, light, and oxidation.

Triazine derivatives are used to stabilize nitrile polymers against color degradation. google.com The mechanism of stabilization often involves the scavenging of radical species that initiate polymer degradation and the absorption of UV radiation. Given the structural similarities, it is plausible that 1,3,5-triazepane-based compounds could function in a similar capacity. The presence of N-H and C=O groups in this compound could facilitate the quenching of excited states and the trapping of radicals.

Furthermore, the bifunctional nature of these triazepane derivatives allows for their incorporation into polymer backbones. This can lead to the development of inherently stabilized polymers or materials with tailored properties. For example, the reaction of the di-amino functionality of the triazepane ring with di-acid chlorides or di-isocyanates could yield novel polyamides or polyureas. These polymers, containing the triazepane moiety as a repeating unit, may exhibit enhanced thermal stability and resistance to chemical degradation.

| Polymer Type | Stabilizer Class | Potential Mechanism of Action for Triazepane Derivatives |

| Nitrile Polymers | Triazine Derivatives google.com | Radical scavenging, UV absorption |

| Polyolefins | Hindered Amine Light Stabilizers (HALS) | Radical scavenging, hydroperoxide decomposition |

| PVC | Thermal Stabilizers | HCl scavenging |

Synthesis of Fused and Bridged Heterocyclic Systems Incorporating the 1,3,5-Triazepane Scaffold

The 1,3,5-triazepane ring can serve as a foundation for the construction of more complex fused and bridged heterocyclic systems. The strategic placement of functional groups on the triazepane ring allows for intramolecular cyclization reactions, leading to novel polycyclic architectures.

A general approach to forming fused heterocyclic systems involves the initial synthesis of a functionalized 1,3,5-triazepane derivative, followed by a ring-closing reaction. For instance, a 1,3,5-triazepane with appropriately positioned reactive groups on its side chains could undergo cyclization to form bicyclic or tricyclic structures. While specific examples starting directly from this compound are not prevalent in the literature, the synthesis of fused tetrahydro-1,4-diazepinones from related precursors provides a proof of concept for such transformations. nih.gov

Bridged systems containing the 1,3,5-triazepane scaffold are also conceivable. One such example is the well-known 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), which features a rigid, bridged structure. mdpi.com Although not a dione, the synthesis of PTA and its derivatives illustrates how the connectivity of a seven-membered ring can be constrained to form a cage-like molecule. The derivatization of PTA to form phosphabetaines and their subsequent use in constructing coordination polymers further demonstrates the versatility of such bridged systems in materials science. mdpi.com The synthesis of bridged biaryls containing a 1,3-oxazepine ring through carbene-catalyzed desymmetrization offers another synthetic strategy that could potentially be adapted to create bridged triazepine systems. nih.gov

| Synthetic Strategy | Precursor Type | Resulting System | Reference Concept |

| Intramolecular Cyclization | Functionalized 1,3,5-triazepane | Fused bicyclic/tricyclic heterocycles | Synthesis of fused tetrahydro-1,4-diazepinones nih.gov |

| Bridging Reaction | Diamines and phosphorus precursors | Bridged cage-like structures | Synthesis of 1,3,5-triaza-7-phosphaadamantane (PTA) mdpi.com |

| Desymmetrization | Imines | Bridged biaryls | Atroposelective synthesis of bridged biaryls nih.gov |

Structure-Property Relationship Studies for Materials Science Applications

The relationship between the molecular structure of this compound derivatives and the properties of materials derived from them is a critical area of investigation for tailoring materials for specific applications. The non-planar, flexible seven-membered ring of the triazepane scaffold is expected to impart unique conformational properties to polymers and other materials.

In the context of polymers, the incorporation of the 1,3,5-triazepane unit into a polymer chain would likely disrupt chain packing and reduce crystallinity compared to polymers with more rigid aromatic units. This could lead to materials with lower melting points, increased solubility, and greater flexibility. Theoretical studies on polymers composed of 1,3,5-triazine units have shown that non-planar, warped π-systems can lead to drum-shaped polymers with unique electronic and physical properties. nih.gov A similar principle could apply to polymers derived from 1,3,5-triazepanes, where the non-planar ring structure could lead to novel three-dimensional polymer architectures.

The ability of the dione and amine functionalities to participate in hydrogen bonding is another key structural feature. In the solid state, these interactions can lead to the formation of well-defined supramolecular structures. In polymers, hydrogen bonding can act as a physical cross-link, enhancing the mechanical properties and thermal stability of the material. The strength and directionality of these hydrogen bonds can be tuned by modifying the substituents on the triazepane ring, providing a mechanism to control the material's properties.

| Structural Feature | Potential Impact on Material Properties | Example from Related Systems |

| Non-planar 1,3,5-triazepane ring | Reduced crystallinity, increased solubility, unique 3D polymer architectures | Theoretical studies on drum-shaped (1,3,5-triazine)₂n polymers nih.gov |

| Hydrogen bonding (N-H, C=O) | Physical cross-linking, enhanced mechanical and thermal properties | Structure-property relationships in acylsemicarbazide-based materials |

| N-Methyl group | Altered hydrogen bonding network, modified solubility and reactivity | N/A |

Q & A

Q. What are the standard synthetic routes for 1-Methyl-1,3,5-triazepane-2,4-dione, and how can reaction conditions be optimized?

Synthesis typically involves condensation reactions, such as the use of 1-arylthioureas with aliphatic carboxylic acids in the presence of catalysts like FeCl₃·6H₂O. Optimization strategies include:

- Factorial design : Systematically varying parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions .

- Solvent selection : Polar aprotic solvents may enhance yield by stabilizing intermediates .

- Catalyst screening : Testing Brønsted or Lewis acids (e.g., FeCl₃) to accelerate cyclization .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : For structural elucidation of methyl groups and heterocyclic protons.

- X-ray crystallography : Using programs like SHELXL for refining crystal structures and confirming stereochemistry .

- FT-IR : To identify carbonyl (dione) and amine functional groups .

Cross-validation of data from multiple techniques ensures accuracy .

Q. What are the primary challenges in synthesizing this compound, and how can they be mitigated?

Challenges include low yields due to side reactions and long reaction times. Mitigation strategies:

- Catalyst optimization : FeCl₃ improves reaction efficiency compared to uncatalyzed conditions .

- Stepwise purification : Column chromatography or recrystallization to isolate the product from byproducts .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics and AI enhance the study of this compound’s physicochemical properties?

- Molecular dynamics simulations : COMSOL can model diffusion coefficients or reaction kinetics in multiphase systems .

- Machine learning (ML) : Train models on datasets (e.g., Henry’s Law constants) to predict solubility, toxicity, or environmental fate .

- Quantum mechanics (QM) : Density functional theory (DFT) calculations to explore electronic properties or reaction pathways .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting NMR vs. crystallographic results)?

Q. What strategies are effective for elucidating the reaction mechanism involving this compound?

Q. How can machine learning predict the environmental fate or biodegradability of this compound?

- Dataset curation : Include structurally similar compounds (e.g., triazinanes) with known biodegradation rates .

- Descriptor selection : Use 2D molecular descriptors (e.g., logP, topological surface area) to train models for persistence or bioaccumulation .

Methodological Considerations

Q. Experimental Design :

Q. Data Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.